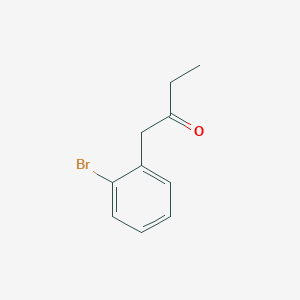

1-(2-Bromophenyl)butan-2-one

Description

1-(2-Bromophenyl)butan-2-one (CAS: 1179882-16-6) is an organobromine compound with the molecular formula C₁₀H₁₁BrO and a molecular weight of 227.10 g/mol . It is synthesized via a Grignard reaction, where 2-(2-bromophenyl)-N-methoxy-N-methylacetamide reacts with ethylmagnesium bromide, yielding the compound as a colorless oil with a purity suitable for further chemical applications . The ortho-bromophenyl group imparts steric and electronic effects that influence its reactivity and physical properties. It is cataloged as a ketone derivative with applications in organic synthesis and pharmaceutical intermediate preparation .

Properties

IUPAC Name |

1-(2-bromophenyl)butan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-2-9(12)7-8-5-3-4-6-10(8)11/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZFBBTAOKUFHLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)CC1=CC=CC=C1Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Bromophenyl)butan-2-one, also known as 1-(2-bromophenyl)butane-1,3-dione, is a compound of significant interest due to its unique structural features and potential biological activities. The presence of the bromine atom in its structure imparts distinct reactivity and influences its interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical formula for this compound is C10H11BrO. Its structural characteristics include:

- Bromine Atom : Enhances reactivity and biological properties.

- Carbonyl Groups : Contribute to its ability to form covalent bonds with nucleophiles in biological molecules.

This compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. The bromine atom and carbonyl groups play crucial roles in this interaction, allowing the compound to:

- Form covalent bonds with nucleophilic sites in proteins and nucleic acids.

- Induce changes in cellular signaling pathways, potentially leading to therapeutic effects such as apoptosis in cancer cells.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has been investigated for its antiproliferative effects against various cancer cell lines, including:

- MCF-7 Breast Cancer Cells : Exhibited significant antiproliferative activity with IC50 values comparable to established chemotherapeutic agents .

- Mechanism : The compound was shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis .

Antimicrobial Activity

The compound has also demonstrated potential antimicrobial properties. Research indicates that:

- Antibacterial Effects : this compound showed activity against various bacterial strains, suggesting its utility in treating infections .

- Antifungal Activity : Preliminary data indicate effectiveness against certain fungal pathogens, although further studies are required for validation .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1-(2-Chlorophenyl)butan-2-one | Chlorinated analog | Moderate anticancer activity |

| 1-(2-Fluorophenyl)butan-2-one | Fluorinated analog | Lower antimicrobial activity |

| 1-(2-Iodophenyl)butan-2-one | Iodinated analog | Enhanced cytotoxicity |

The comparison reveals that the brominated derivative exhibits unique properties that may enhance its biological activity compared to other halogenated analogs.

Case Studies

In a recent study focusing on the synthesis and evaluation of novel derivatives of butanones, this compound was highlighted for its promising results:

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Halogen-Substituted Phenyl Ketones

1-(4-Bromophenyl)-2-(phenylsulfonyl)ethanone

- Structure : Contains a para-bromophenyl group and a sulfonyl (-SO₂-) moiety.

- Molecular Weight : 353.25 g/mol (C₁₄H₁₁BrO₃S).

- The para-bromo substitution reduces steric hindrance compared to the ortho position in the target compound .

1-(4-Iodophenyl)butan-2-one

- Structure : Substituted with iodine at the para position.

- Molecular Weight : 274.10 g/mol (C₁₀H₁₁IO).

- Key Differences : Iodine’s larger atomic radius and weaker C-I bond (vs. C-Br) increase polarizability and susceptibility to nucleophilic substitution. The para substitution alters electronic effects compared to the ortho-bromo derivative .

1-(4-Bromo-2-fluorophenyl)pentan-1-one

- Structure: Combines bromine (para) and fluorine (ortho) on the phenyl ring, with a pentanone backbone.

- Molecular Weight : 259.11 g/mol (C₁₁H₁₀BrFO).

- Key Differences: The fluorine atom introduces strong electron-withdrawing effects, while the longer pentanone chain increases lipophilicity. This contrasts with the shorter butanone chain and single bromine in the target compound .

Heterocyclic Analogues

1-(5-Bromothien-2-yl)butan-1-one

- Structure : Bromine-substituted thiophene ring instead of benzene.

- Molecular Weight : 231.11 g/mol (C₈H₇BrOS).

- Key Differences : Thiophene’s aromaticity (with sulfur) confers distinct electronic properties, such as increased π-electron density. The ketone is at position 1 (vs. position 2 in the target compound), altering steric accessibility .

Fluorinated Derivatives

3,3,4,4,4-Pentafluoro-1-(2-fluorophenyl)butan-2-one

- Structure : Features a pentafluorobutyl chain and a 2-fluorophenyl group.

- Molecular Weight : 256.15 g/mol (C₁₀H₆F₆O).

- Key Differences: Fluorination increases electronegativity and stability, making the compound more resistant to metabolic degradation. The pentafluoro group significantly elevates hydrophobicity compared to the non-fluorinated target compound .

Hydroxyl-Substituted Analogues

1-(2-Hydroxyphenyl)-3-methylbutan-1-one

- Structure : Hydroxyl group at the ortho position and a branched methyl group.

- Molecular Weight : 178.23 g/mol (C₁₁H₁₄O₂).

- Key Differences: The hydroxyl group enables hydrogen bonding, enhancing solubility in polar solvents. The methyl branch introduces steric effects absent in the linear butanone chain of the target compound .

Structural and Functional Comparison Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.